
2-(4-chlorophenoxy)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism of Chloroacetamide Herbicides in Human and Rat Liver Microsomes :
- This study investigates the metabolism of several chloroacetamide herbicides in human and rat liver microsomes, focusing on the carcinogenicity of these compounds and their complex metabolic activation pathways (Coleman, Linderman, Hodgson, & Rose, 2000).
Structural Aspects and Properties of Salt and Inclusion Compounds :
- Research on the structural aspects of two amide-containing isoquinoline derivatives, exploring their interactions with mineral acids and their crystal structures. This study contributes to understanding the physical properties of these compounds (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial Agents Synthesis and Characterization :
- The study focuses on synthesizing new quinazolines with potential antimicrobial properties. It examines their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Therapeutic Effect in Japanese Encephalitis :
- Research on a novel anilidoquinoline derivative and its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrates significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).
Analgesic and Anti-inflammatory Activities :
- This study synthesizes various quinazolinyl acetamides to investigate their analgesic and anti-inflammatory activities, contributing to pain and inflammation management (Alagarsamy et al., 2015).
Antimicrobial Activity of Novel Quinazolinone Derivatives :
- The synthesis and evaluation of the antimicrobial activity of novel quinazolinone derivatives. This research adds to the pool of potential antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2012).
Antimicrobial Activities of Quinazolin-4(3H)ones :
- Study of newly prepared 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities against various pathogens (Patel & Shaikh, 2011).
Antitumor Activity of Methoxy‐indolo[2,1‐a]isoquinolines :
- Synthesis and testing of methoxy-indolo[2,1-a]isoquinolines for cytostatic activity in vitro, exploring their potential in cancer treatment (Ambros, Angerer, & Wiegrebe, 1988).
Synthesis and Biological Activity of Quinazoline Derivative :
- Research on the synthesis of a quinazoline derivative and its inhibitory effect on lung cancer cell proliferation, contributing to cancer research (Cai et al., 2019).
Inhibition Efficiencies of Quinoxalines as Corrosion Inhibitors :
- A theoretical study on the inhibition efficiencies of quinoxalines, assessing their potential as corrosion inhibitors, which is significant in materials science (Zarrouk et al., 2014).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-26-17-5-2-13-10-14(20(25)23-18(13)11-17)8-9-22-19(24)12-27-16-6-3-15(21)4-7-16/h2-7,10-11H,8-9,12H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNVKVSKADYGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
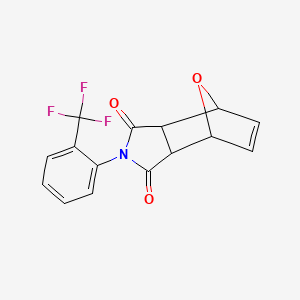
![2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2993380.png)

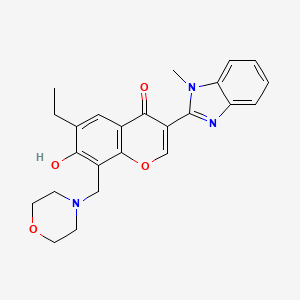
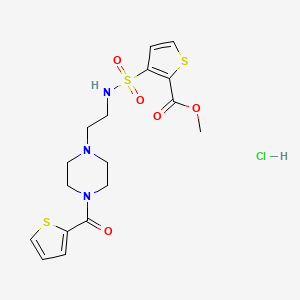

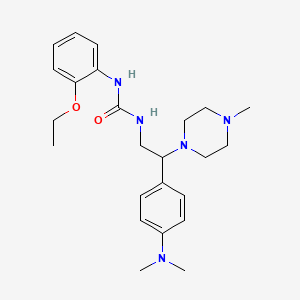
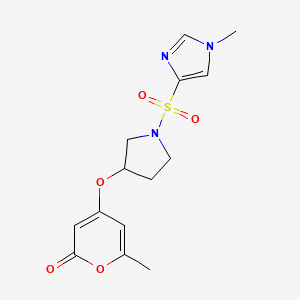
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2993390.png)

![5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2993394.png)
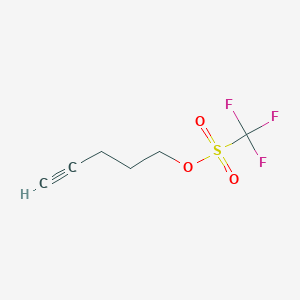
![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2993397.png)
![Pyrrolo[1,2-b]pyridazine-5-carboxylic acid](/img/structure/B2993398.png)
